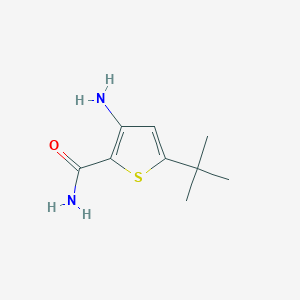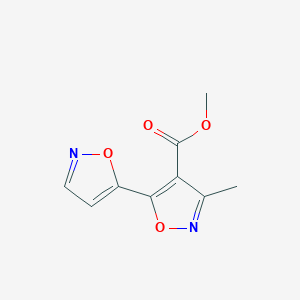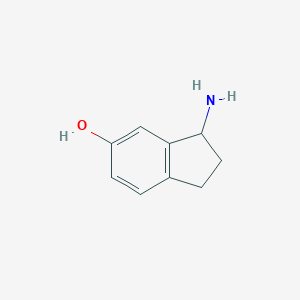
3-amino-2,3-dihidro-1H-inden-5-ol
Descripción general
Descripción
3-amino-2,3-dihydro-1H-inden-5-ol is a chemical compound with the molecular formula C9H11NO It is a derivative of indene, featuring an amino group at the 3-position and a hydroxyl group at the 5-position on the indene ring
Aplicaciones Científicas De Investigación
3-amino-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
Target of Action
It’s structurally similar to rasagiline, a known mao-b inhibitor
Mode of Action
If it acts similarly to rasagiline, it may inhibit mao-b, an enzyme involved in the breakdown of dopamine in the brain . By inhibiting MAO-B, it could potentially increase the levels of dopamine, which could have implications for conditions like Parkinson’s disease.
Biochemical Pathways
If it acts as an mao-b inhibitor like rasagiline, it could affect the dopamine metabolic pathway . By inhibiting the breakdown of dopamine, it could potentially lead to increased dopamine levels in the brain.
Pharmacokinetics
The structurally similar compound rasagiline has a half-life of 15-35 hours . It undergoes extensive hepatic metabolism primarily by cytochrome P450 type 1A2 (CYP1A2) . The main metabolites are 1-aminoindan, 3-hydroxy-N-propargyl-1-aminoindan, and 3-hydroxy-1-aminoindan .
Result of Action
If it acts similarly to rasagiline, it could potentially increase dopamine levels in the brain, which could have implications for conditions like parkinson’s disease .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of many compounds .
Análisis Bioquímico
Biochemical Properties
3-Amino-2,3-dihydro-1H-inden-5-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between 3-amino-2,3-dihydro-1H-inden-5-ol and MAO can lead to the inhibition of the enzyme, thereby affecting the levels of neurotransmitters in the brain . Additionally, it may interact with other proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its antioxidant properties.
Cellular Effects
The effects of 3-amino-2,3-dihydro-1H-inden-5-ol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 3-amino-2,3-dihydro-1H-inden-5-ol can affect the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage. Its impact on cellular metabolism includes alterations in the levels of key metabolites, which can influence overall cellular function and health.
Molecular Mechanism
At the molecular level, 3-amino-2,3-dihydro-1H-inden-5-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to MAO results in the inhibition of the enzyme’s activity, thereby increasing the levels of monoamines . Additionally, 3-amino-2,3-dihydro-1H-inden-5-ol can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolic processes.
Temporal Effects in Laboratory Settings
The effects of 3-amino-2,3-dihydro-1H-inden-5-ol can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 3-amino-2,3-dihydro-1H-inden-5-ol in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 3-amino-2,3-dihydro-1H-inden-5-ol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced antioxidant activity and neuroprotection . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more pronounced.
Metabolic Pathways
3-Amino-2,3-dihydro-1H-inden-5-ol is involved in several metabolic pathways. It interacts with enzymes such as MAO and other oxidoreductases, influencing the metabolic flux and levels of various metabolites . This compound can also affect the levels of cofactors such as NADH and FADH2, which are crucial for cellular respiration and energy production.
Transport and Distribution
Within cells and tissues, 3-amino-2,3-dihydro-1H-inden-5-ol is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and function.
Subcellular Localization
The subcellular localization of 3-amino-2,3-dihydro-1H-inden-5-ol is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its presence in the mitochondria can enhance its role in modulating oxidative stress responses and energy metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,3-dihydro-1H-inden-5-ol can be achieved through several methods. One common approach involves the reduction of 3-nitro-2,3-dihydro-1H-inden-5-ol, which can be synthesized from indene through nitration and subsequent reduction steps. The reduction of the nitro group to an amino group can be carried out using hydrogenation in the presence of a palladium catalyst or by using reducing agents such as iron powder in acidic conditions .
Industrial Production Methods
Industrial production of 3-amino-2,3-dihydro-1H-inden-5-ol typically involves large-scale nitration of indene followed by catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to 3-amino-2,3-dihydro-1H-inden-5-amine using strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, iron powder in acidic conditions
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base
Major Products Formed
Oxidation: 3-amino-2,3-dihydro-1H-inden-5-one
Reduction: 3-amino-2,3-dihydro-1H-inden-5-amine
Substitution: Various substituted derivatives depending on the electrophile used
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-2,3-dihydro-1H-inden-5-ol
- 3-amino-2,3-dihydro-1H-inden-4-ol
- 3-amino-2,3-dihydro-1H-inden-6-ol
Uniqueness
3-amino-2,3-dihydro-1H-inden-5-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This positioning allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Propiedades
IUPAC Name |
3-amino-2,3-dihydro-1H-inden-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUPGBDOLGDVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564883 | |
| Record name | 3-Amino-2,3-dihydro-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168902-76-9 | |
| Record name | 3-Amino-2,3-dihydro-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2,3-dihydro-1H-inden-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q1: What is unique about the method proposed in the research for synthesizing R-6-hydroxy-1-aminoindan?
A1: The research presents a novel method for preparing R-6-hydroxy-1-aminoindan utilizing biocatalytic dynamic kinetic resolution. [] This approach combines enzymatic selectivity with racemization to achieve high optical purity. Specifically, Candida antarctica Lipase B catalyzes the transesterification of 6-hydroxy-1-aminoindan with R-1-styracitol acetate. Simultaneously, Raney nickel acts as a racemization catalyst, ensuring complete conversion of the starting material to the desired R-enantiomer. This method offers advantages such as operational simplicity, complete utilization of raw materials, and high optical purity of the final product (>99% ee). []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)
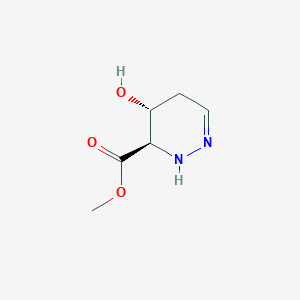
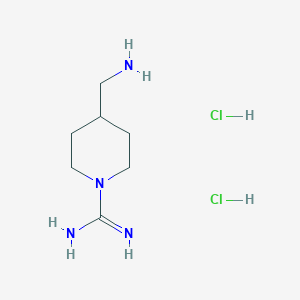

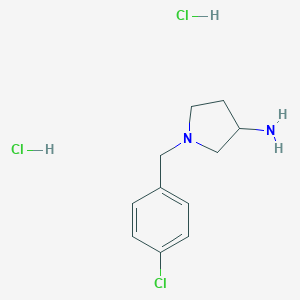
![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(3-hydroxyphenyl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B61757.png)
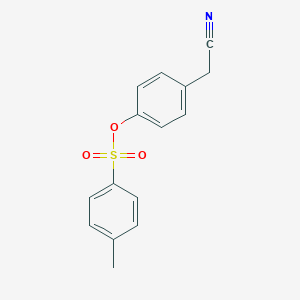
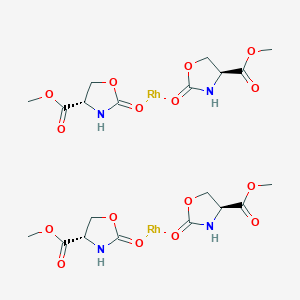
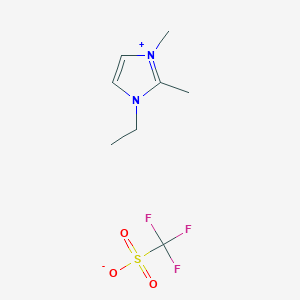

![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)

